molecular formula C16H11Br4NO B11548619 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one

Cat. No.: B11548619
M. Wt: 552.9 g/mol
InChI Key: SHUDKVXGHDMXOB-UHFFFAOYSA-N
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Description

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its multiple bromine substitutions, is of particular interest due to its potential reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the bromination of acridine derivatives followed by alkylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like chloroform or dichloromethane under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The acridine core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, leading to various biological effects. The bromine atoms could play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,7-dibromoacridin-9(10H)-one: Lacks the 2,3-dibromopropyl group.

    10-(2,3-dibromopropyl)acridin-9(10H)-one: Lacks the 2,7-dibromo substitutions.

    Acridine Orange: A well-known acridine derivative used as a dye.

Uniqueness

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9(10H)-one is unique due to its multiple bromine substitutions, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H11Br4NO

Molecular Weight

552.9 g/mol

IUPAC Name

2,7-dibromo-10-(2,3-dibromopropyl)acridin-9-one

InChI

InChI=1S/C16H11Br4NO/c17-7-11(20)8-21-14-3-1-9(18)5-12(14)16(22)13-6-10(19)2-4-15(13)21/h1-6,11H,7-8H2

InChI Key

SHUDKVXGHDMXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(CBr)Br)C=CC(=C3)Br

Origin of Product

United States

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